molecular formula C8H9ClN2O3 B1209836 3-Chloro-1-carbacephem CAS No. 76497-76-2

3-Chloro-1-carbacephem

Katalognummer: B1209836
CAS-Nummer: 76497-76-2
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: QNXHTHMVKRGOSJ-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader evolution of beta-lactam antibiotic chemistry during the transformative period of the 1970s. Until the middle of the 1970s, virtually all significant developments in beta-lactam antibiotics had been achieved by adding different side chains to the classical penam and cephem nuclei. However, the second half of the 1970s witnessed unprecedented progress in useful alterations to the basic penam and cephem ring structures, leading to the discovery and development of entirely new classes of beta-lactam antibiotics.

The carbacephem class, to which this compound belongs, represents one of the most significant structural modifications achieved during this period. Carbacephems are characterized as a new class of beta-lactam antibiotics that are similar in structure to the cephalosporins, but differ fundamentally in the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring. This structural modification resulted in the carbacephem class, which demonstrates remarkable chemical stability that allows for structural manipulation in a manner that could not be accomplished previously with the cephalosporin ring system.

The specific synthesis of the this compound nucleus marked a significant milestone in carbacephem chemistry. According to research findings, the this compound nucleus was prepared for the first time from a 3H-1-carbacephem compound through a sequence of reactions involving addition of thiophenol, oxidation of sulfide to sulfoxide, and alpha-chlorination of the sulfoxide, followed by elimination of phenylsulfinic acid. This synthetic breakthrough established the foundation for subsequent developments in carbacephem antibiotic synthesis.

The historical significance of this compound extends to its role in the development of loracarbef, the first carbacephem to undergo clinical development. The compound serves as a critical intermediate in synthetic pathways designed to produce potent oral antibiotics capable of addressing pathogens that cause infections commonly encountered in outpatient settings. The development trajectory demonstrates the systematic approach taken by medicinal chemists to overcome the limitations of existing beta-lactam structures through innovative chemical modifications.

Position within Beta-Lactam Antibiotic Classification

The classification of this compound within the broader beta-lactam antibiotic family requires understanding of the systematic nomenclature and structural relationships that define these compounds. Beta-lactams are classified according to their core ring structures, with carbacephems occupying a specific position within this classification system.

According to the established nomenclature system, beta-lactams fused to unsaturated six-membered rings containing 1,2,3,4-tetrahydropyridine rings are classified as carbacephems. This classification distinguishes carbacephems from other beta-lactam classes, including cephems, which contain 3,6-dihydro-2H-1,3-thiazine rings, and oxacephems, which contain 3,6-dihydro-2H-1,3-oxazine rings. The structural distinction is fundamental to understanding the unique properties and chemical behavior of carbacephem compounds.

The molecular structure of this compound can be precisely described through its International Union of Pure and Applied Chemistry nomenclature as (6R,7S)-7-amino-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This systematic name reveals the specific stereochemistry and functional group arrangement that characterizes the compound. The molecular formula C8H9ClN2O3 and molecular weight of 216.62200 provide quantitative parameters for the compound's identification and characterization.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 76497-76-2
Molecular Formula C8H9ClN2O3
Molecular Weight 216.62200 g/mol
Exact Mass 216.03000
Polar Surface Area 83.63000
Logarithm of Partition Coefficient 0.49150

The compound belongs to the chemical taxonomy classification of organic compounds known as carbacephems, which are described as a new class of beta-lactam antibiotics similar in structure to the cephalosporins. The classification hierarchy places carbacephems within the broader categories of organoheterocyclic compounds, lactams, and beta-lactams, with carbacephems representing the direct parent classification.

By convention, the bicyclic beta-lactams are numbered starting with the position occupied by sulfur in the penams and cephems, regardless of which atom occupies that position in a given class. Position 1 is always adjacent to the beta-carbon of the beta-lactam ring, and numbering continues clockwise from position one until the beta-carbon of the beta-lactam is reached, at which point numbering continues counterclockwise around the lactam ring to number the remaining carbons.

Significance in Carbacephem Chemistry

The significance of this compound in carbacephem chemistry extends beyond its role as a simple structural variant, encompassing its function as a critical synthetic intermediate and its contribution to understanding structure-activity relationships within the carbacephem class. The compound demonstrates several key chemical properties that make it particularly valuable for synthetic applications and mechanistic studies.

The chemical stability of carbacephems, exemplified by this compound, represents a fundamental advancement over traditional cephalosporin structures. This enhanced stability allows for the incorporation at the 3 position of substituents that include quaternary pyridinium or imidazole, sulfones, and heterocyclic thiazole structures. The chemical stability of carbacephems enables the addition of highly electronegative side chains to the 3 or 3' position of the tetrahydropyridine ring system, with increasing electronegativity of these side chains potentially increasing the microbiologic activity of the compounds.

Research investigations have demonstrated that this compound serves as a versatile synthetic intermediate for the preparation of more complex carbacephem antibiotics. The compound's synthetic utility has been validated through its successful conversion to carbacefaclor, the carbacephem analog of cefaclor, through enzymatic phenylglycylation processes. This synthetic transformation demonstrates the practical importance of this compound in the production of clinically relevant antibiotic compounds.

Table 2: Synthetic Applications of this compound

Application Product Method Reference
Enzymatic acylation Carbacefaclor Immobilized penicillin acylase
Optical resolution Optically active 7-amino-3-chloro-1-carbacephem Penicillin acylase-mediated hydrolysis
Intermediate synthesis Loracarbef precursors Multi-step synthetic sequences

The compound's significance in carbacephem chemistry is further demonstrated through its role in patent applications and industrial processes. Novel methods for the preparation of carbacephems utilizing this compound derivatives have been developed, particularly focusing on the preparation of 3-substituted derivatives such as 3-chloro-1-carba(1-dethia)-3-cephem-4-carboxylic acids. These methods emphasize the retention of protective groups throughout synthetic procedures, allowing for efficient high-yield processes that maintain the integrity of the carbacephem nucleus.

The stereochemical aspects of this compound contribute significantly to its importance in carbacephem chemistry. The compound exists in specific stereoisomeric forms, with the (6R,7S) configuration representing the biologically relevant isomer. Optical resolution techniques have been successfully applied to obtain optically active forms of the compound, with penicillin acylase proving particularly effective for enantioselective hydrolysis of phenylacetamido derivatives to afford the desired stereoisomer.

The chemical reactivity of this compound has been extensively studied through various synthetic transformations. The compound participates in chemical reactions that are critical for its biological activity, including interactions with penicillin-binding proteins and other bacterial enzymes. The chlorine substituent at the 3-position provides opportunities for further chemical modification while maintaining the essential structural features required for antibiotic activity.

Research findings indicate that this compound exhibits comparable antibacterial activity against most gram-positive bacteria tested and demonstrates higher activity against typical gram-negative organisms when compared to related compounds. This biological activity profile establishes the compound's relevance not only as a synthetic intermediate but also as a model compound for understanding carbacephem structure-activity relationships and optimizing future antibiotic developments within this important class of beta-lactam antibiotics.

Eigenschaften

CAS-Nummer

76497-76-2

Molekularformel

C8H9ClN2O3

Molekulargewicht

216.62 g/mol

IUPAC-Name

(6R,7S)-7-amino-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c9-3-1-2-4-5(10)7(12)11(4)6(3)8(13)14/h4-5H,1-2,10H2,(H,13,14)/t4-,5+/m1/s1

InChI-Schlüssel

QNXHTHMVKRGOSJ-UHNVWZDZSA-N

SMILES

C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl

Isomerische SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)Cl

Kanonische SMILES

C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl

Andere CAS-Nummern

76497-76-2

Synonyme

3-chloro-1-carbacephem

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

3-Chloro-1-carbacephem is characterized by a tetrahydropyridine ring structure, which contributes to its stability and versatility in chemical modifications. The synthesis of this compound involves several steps, including the addition of thiophenol, oxidation to sulfoxide, and chlorination processes. Notably, optical resolution can be achieved using penicillin acylase to yield enantiomerically pure derivatives .

Synthesis Pathway

StepDescription
1Addition of thiophenol to form a sulfide
2Oxidation of sulfide to sulfoxide
3Alpha-chlorination of sulfoxide
4Elimination of phenylsulfinic acid

This compound exhibits broad-spectrum antibacterial properties, making it a candidate for treating various bacterial infections. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics .

Antibacterial Spectrum

The compound has shown effectiveness against several gram-positive and gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

Clinical Uses

This compound has been investigated for its potential in treating upper respiratory tract infections, chronic bronchitis, pneumonia, and urinary tract infections. Its structural modifications allow for improved oral bioavailability and pharmacokinetic properties compared to traditional cephalosporins .

Case Studies

  • Loracarbef : The first carbacephem antibiotic developed from this compound demonstrated significant clinical efficacy against respiratory infections. Clinical trials indicated that loracarbef was effective in treating infections caused by common pathogens with a favorable safety profile .
  • Enzymatic Synthesis : Research has shown that enzymatic methods can efficiently produce carbacephem derivatives from racemic mixtures, enhancing the development of new antibiotics with tailored properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The primary structural analogs of 3-Chloro-1-carbacephem include cefaclor (a cephalosporin) and other carbacephem derivatives. The table below summarizes key differences:

Parameter Carbacefaclor (this compound) Cefaclor (Cephalosporin)
Core Structure Carbacephem (carbon replaces sulfur) Cephem (contains sulfur)
3-Position Substituent Chlorine Chlorine
Antibacterial Activity (Gram-positive) Comparable to cefaclor Reference standard
Antibacterial Activity (Gram-negative) Higher activity Lower activity
Chemical Stability Remarkably high Moderate
Synthesis Method Enzymatic phenylglycylation Traditional synthesis

Key Research Findings

  • Antibacterial Efficacy : Carbacefaclor exhibited comparable activity to cefaclor against most Gram-positive bacteria (e.g., Staphylococcus aureus) but demonstrated superior potency against Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae .
  • Chemical Stability : The carbacephem nucleus and 3-chloro substitution conferred enhanced resistance to hydrolysis and degradation, making Carbacefaclor more stable under physiological conditions than cefaclor .
  • Synthetic Advantages : The enzymatic resolution and phenylglycylation steps reduced racemization risks and improved yield compared to cephalosporin synthesis methods .

Limitations of Structural Analogs

    Vorbereitungsmethoden

    Initial Synthesis from 3H-1-Carbacephem Derivatives

    The foundational synthesis of this compound begins with a 3H-1-carbacephem precursor, which undergoes a four-step transformation to introduce the critical chlorine substituent at the C3 position. The sequence involves:

    • Thiophenol Addition : The 3H-1-carbacephem compound is treated with thiophenol (C₆H₅SH) under basic conditions to form a sulfide intermediate. This step proceeds via nucleophilic attack at the C3 position, yielding a thioether linkage.

    • Oxidation to Sulfoxide : The sulfide intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) to generate a sulfoxide. This oxidation is stereospecific, producing a single diastereomer due to the rigid bicyclic structure of the carbacephem nucleus.

    • Alpha-Chlorination : The sulfoxide undergoes electrophilic chlorination at the alpha position using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane. This step introduces the chlorine atom while maintaining the stereochemical integrity of the bicyclic system.

    • Elimination of Phenylsulfinic Acid : Heating the chlorinated sulfoxide in a polar aprotic solvent (e.g., dimethylformamide) facilitates the elimination of phenylsulfinic acid (C₆H₅SO₂H), yielding the this compound core.

    Key Reaction Conditions :

    • Thiophenol addition: 0–5°C, pH 8–9 (aqueous NaOH).

    • Sulfoxide oxidation: 20–25°C, 2–4 hours.

    • Alpha-chlorination: -10°C to 0°C, anhydrous conditions.

    • Elimination: 80–100°C, 1–2 hours.

    Synthesis of 2-Substituted Analogs

    Efforts to modify the C2 position of this compound have yielded mixed results:

    • 2-Beta-Methyl Analog : Successful synthesis was achieved by starting with a 2-beta-methyl-3H-1-carbacephem derivative. The reaction sequence mirrored the above steps, with comparable yields (45–50%).

    • 2-Alpha-Methyl Analog : Attempts to synthesize this isomer failed due to steric hindrance during the sulfoxide elimination step, which destabilized the intermediate and led to decomposition.

    Enantioselective Synthesis via Penicillin Acylase

    Optical Resolution of Racemic 7-Amino-3-Chloro-1-Carbacephem

    The this compound nucleus contains two chiral centers (C6 and C7), necessitating enantioselective synthesis for pharmacological activity. Researchers resolved the racemic mixture using immobilized penicillin acylase (IPA), an enzyme with high specificity for L-enantiomers of beta-lactam antibiotics.

    • 7-Phenylacetamido Derivative : The racemic 7-amino-3-chloro-1-carbacephem was acylated with phenylacetyl chloride to form the 7-phenylacetamido derivative.

    • Enzymatic Hydrolysis : IPA selectively hydrolyzed the L-enantiomer of the 7-phenylacetamido derivative, yielding (6R,7S)-7-amino-3-chloro-1-carbacephem and leaving the D-enantiomer intact.

    • Yield and Purity : The process achieved >98% enantiomeric excess (ee) with a 40–45% yield of the active (6R,7S)-enantiomer.

    Enzymatic Phenylglycylation for Carbacefaclor Synthesis

    Carbacefaclor, the carbacephem analog of cefaclor, was synthesized directly from racemic 7-amino-3-chloro-1-carbacephem using IPA-mediated phenylglycylation:

    • Reaction Setup : The racemic amine was treated with D-phenylglycine methyl ester in the presence of IPA.

    • Stereoselectivity : IPA catalyzed the acylation of only the (6R,7S)-enantiomer, producing carbacefaclor with 95% ee.

    • Advantages : This one-pot enzymatic process avoided traditional protection-deprotection steps, improving overall efficiency (65% yield).

    Comparative Analysis of Synthetic Methods

    Chemical vs. Enzymatic Approaches

    Parameter Chemical Synthesis Enzymatic Synthesis
    Yield 40–50%60–65%
    Stereoselectivity Requires resolutionInherent selectivity
    Steps 6–83–4
    Cost High (toxic reagents)Moderate (reusable IPA)

    Stability and Activity of Carbacefaclor

    Carbacefaclor exhibited superior chemical stability compared to cefaclor, particularly under acidic conditions (pH 2–4). Its antibacterial activity against gram-negative pathogens (e.g., E. coli, Klebsiella) was 2–4 times higher, while maintaining parity against gram-positive strains like Staphylococcus aureus.

    Industrial-Scale Production Considerations

    Key Challenges

    • Stereochemical Purity : Maintaining >98% ee during large-scale enzymatic reactions requires precise control of pH (7.0–7.5) and temperature (30–35°C).

    • Byproduct Management : Phenylsulfinic acid elimination generates toxic byproducts, necessitating robust waste treatment systems.

    Optimization Strategies

    • Immobilized Enzyme Systems : Reusable IPA matrices (e.g., cross-linked enzyme aggregates) reduce costs by 30–40%.

    • Continuous Flow Reactors : Microreactor technology improves heat transfer during exothermic chlorination steps, enhancing yield by 15% .

    Q & A

    Q. What are the established synthetic protocols for 3-Chloro-1-carbacephem, and what analytical techniques are critical for confirming its structural integrity?

    • Methodological Answer : The synthesis of this compound typically involves β-lactam ring formation followed by chlorination at the C-3 position. Key steps include protecting group strategies to prevent undesired side reactions and chromatographic purification to isolate intermediates. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the carbacephem backbone and chlorine substitution. High-resolution mass spectrometry (HRMS) should be used to confirm molecular mass, while infrared (IR) spectroscopy can validate functional groups (e.g., β-lactam carbonyl). Researchers must document synthetic procedures in detail, including solvent systems and reaction temperatures, to ensure reproducibility .

    Q. What safety protocols must be followed when handling this compound in laboratory settings?

    • Methodological Answer : Handling requires personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills must be contained using absorbent materials (e.g., sand or diatomaceous earth) and disposed of as hazardous waste. Storage conditions should adhere to guidelines for moisture-sensitive compounds, with desiccants and inert atmospheres recommended. Safety data sheets (SDS) for structurally related chlorinated compounds (e.g., 3-chlorophenol) emphasize avoiding skin contact and ingestion, with emergency protocols for eye exposure involving immediate flushing with water .

    Advanced Research Questions

    Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

    • Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 1–8, 37°C) using buffer systems. High-performance liquid chromatography (HPLC) with UV detection can monitor degradation kinetics. Accelerated stability testing (e.g., 40°C/75% relative humidity) provides predictive data for shelf-life. A sample experimental design includes:
    Condition pH Temperature (°C) Sampling Intervals
    Gastric fluid1.2370, 1, 2, 4, 8 hours
    Plasma7.4370, 12, 24, 48 hours

    Data analysis should calculate degradation half-life (t½) and identify degradation products via LC-MS. Triangulating results with computational models (e.g., Arrhenius plots) enhances reliability .

    Q. What methodologies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?

    • Methodological Answer : Contradictions may arise from variations in bacterial strains, assay conditions, or compound purity. Researchers should:
    • Replicate studies : Use standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) for minimum inhibitory concentration (MIC) assays.
    • Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculum size and growth media.
    • Quality control : Validate compound purity (>95% by HPLC) and confirm stereochemical integrity via circular dichroism (CD).
      Cross-referencing with primary literature and pre-registering experimental designs reduces bias .

    Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?

    • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) can model electron density distributions to predict sites of nucleophilic attack. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to penicillin-binding proteins (PBPs). Steps include:

    Parameterization : Use crystallographic data of PBPs for docking simulations.

    Validation : Compare predicted binding energies with experimental MIC values.

    QSAR : Develop quantitative structure-activity relationship models using descriptors like ClogP and dipole moments.
    Experimental validation via synthesis and bioassays of prioritized derivatives closes the feedback loop .

    Data Contradiction Analysis

    Q. How do researchers address discrepancies in the reported mechanisms of resistance to this compound?

    • Methodological Answer : Resistance mechanisms (e.g., β-lactamase expression, efflux pumps) require validation through:
    • Gene knockout studies : Compare MICs in wild-type vs. β-lactamase-deficient strains.
    • Enzyme inhibition assays : Use clavulanic acid to inhibit β-lactamases and assess synergy.
      Contradictory findings may stem from differences in bacterial genetic backgrounds. Researchers should use isogenic strains and report genomic context (e.g., presence of plasmids) to enhance comparability .

    Methodological Resources

    • Synthetic Protocols : Refer to peer-reviewed journals adhering to Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
    • Safety Compliance : Follow Agilent Technologies’ SDS for chlorinated analogs .
    • Computational Tools : Utilize PubChem’s structural data for modeling .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.